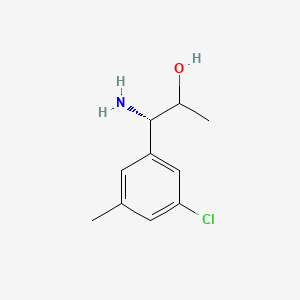

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the 1-position This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-5-methylbenzaldehyde.

Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reactions.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-one.

Reduction: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-amine.

Substitution: Formation of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of molecules with specific biological activities, making it valuable in drug discovery and development.

Mechanism of Action

The compound's amino group facilitates hydrogen bonding with biological targets, while the chloro-substituted aromatic ring enhances lipophilicity, promoting cellular uptake. This dual functionality enables it to modulate enzyme activities and receptor functions effectively.

Case Study: Antidepressant Activity

A study investigated the compound's effects on serotonin receptors, revealing its potential as an antidepressant. The selective binding affinity observed suggests that it may influence serotonergic pathways, which are critical in mood regulation.

Organic Synthesis

Intermediate in Organic Reactions

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.

Reaction Pathways

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Formation of secondary or tertiary amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of chloro group with nucleophiles | Sodium hydroxide, primary amines |

Pharmacology

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential to modulate serotonin receptor activity |

| Antitumor Effects | Induces apoptosis in certain cancer cell lines |

| Enzyme Inhibition | Inhibits dihydrofolate reductase |

Case Study: Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. This effect is potentially mediated through the modulation of signaling pathways involved in cell survival.

Industrial Applications

The compound is also explored for its use in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications beyond pharmaceuticals, including cosmetics and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloro and methyl groups on the phenyl ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.

(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: A compound with a bromo group instead of a chloro group.

Uniqueness

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Biological Activity

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL, also known as CAS 2250242-77-2, is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 2250242-77-2

The biological activity of this compound is attributed to its structural components, which allow it to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding, enhancing its binding affinity to molecular targets. The chloro and methyl substituents on the phenyl ring may further influence its specificity and efficacy in biochemical pathways.

1. Enzyme Interaction

Research indicates that this compound can act as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity suggests potential therapeutic applications in drug development, particularly in targeting metabolic pathways.

2. Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

3. Neuroprotective Effects

In studies focused on neuroprotection, chloride derivatives of similar compounds have shown promising results in protecting retinal cells from light-induced damage. For example, specific doses were effective in reducing retinal degeneration in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogens. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and S. aureus.

Case Study 2: Neuroprotective Properties

Another investigation assessed the protective effects of this compound on photoreceptor cells exposed to harmful light conditions. Results indicated that treatment with this compound significantly reduced cell death, highlighting its potential for therapeutic use in retinal diseases.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

HUVJRGQEWYHDPF-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Cl)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.